molecular formula C7H5Cl2NO B11908353 3-Chloro-N-hydroxybenzimidoyl chloride CAS No. 1431461-66-3

3-Chloro-N-hydroxybenzimidoyl chloride

Cat. No.: B11908353
CAS No.: 1431461-66-3
M. Wt: 190.02 g/mol
InChI Key: WQWDKLMCIBTGKV-JXMROGBWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-N-hydroxybenzimidoyl chloride (Molecular Formula: C7H5Cl2NO, Molecular Weight: 190.02 g/mol) is a chlorinated benzimidoyl derivative characterized by a hydroxylamine group and a chlorine substituent at the 3-position of its aromatic ring . This structure makes it a versatile intermediate in organic synthesis and scientific research. In material science, it is applied in the preparation of polymers and other advanced materials . A key reaction pathway for this compound and its analogs involves participation in cycloadditions, where it can form reactive nitrile oxide intermediates that react with alkenes and alkynes to generate isoxazolines and isoxazoles, which are valuable five-membered heterocycles . Furthermore, recent scientific investigations have demonstrated that hydroxybenzimidoyl chlorides can undergo amide-assisted rearrangement reactions under optimized conditions, such as with Cs₂CO₃ in DMSO, to efficiently synthesize 1,3-diphenylurea derivatives in good to excellent yields . These urea derivatives possess significant applications in pharmaceuticals and agrochemicals, highlighting the research value of this compound as a building block for biologically active molecules . The mechanism of action for its transformations often involves its inherent reactivity as a hydroximoyl chloride, leading to the formation of reactive species like nitrile oxides that engage with various molecular targets . This compound requires careful handling; it is moisture-sensitive and must be stored in a cool, sealed environment away from moisture . Attention: This product is for research use only. Not for human or veterinary use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1431461-66-3

Molecular Formula

C7H5Cl2NO

Molecular Weight

190.02 g/mol

IUPAC Name

(1E)-3-chloro-N-hydroxybenzenecarboximidoyl chloride

InChI

InChI=1S/C7H5Cl2NO/c8-6-3-1-2-5(4-6)7(9)10-11/h1-4,11H/b10-7+

InChI Key

WQWDKLMCIBTGKV-JXMROGBWSA-N

Isomeric SMILES

C1=CC(=CC(=C1)Cl)/C(=N\O)/Cl

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=NO)Cl

Origin of Product

United States

Preparation Methods

Reaction Design and Optimization

A solvent-free mechanochemical approach has emerged as a sustainable method for synthesizing 3-chloro-N-hydroxybenzimidoyl chloride. This method utilizes a ball-milling system to facilitate the reaction between aldoximes and chlorinating agents. According to studies, a mixture of sodium chloride (NaCl), Oxone (2KHSO₅·KHSO₄·K₂SO₄), and sodium carbonate (Na₂CO₃) under mechanical grinding achieves selective chlorination of the aldoxime substrate. For example, benzaldehyde oxime derivatives react under these conditions to yield hydroximoyl chlorides with moderate to good efficiencies (26–81% yields).

Key Parameters:

  • Grinding Time : 40–60 minutes.

  • Molar Ratios :

    • Aldoxime : NaCl : Oxone : Na₂CO₃ = 1 : 2 : 4 : 2.

  • Temperature : Room temperature (20–25°C).

This method eliminates solvent waste and reduces energy consumption, aligning with green chemistry principles.

Thionyl Chloride-Mediated Chlorination

Conventional Liquid-Phase Synthesis

Thionyl chloride (SOCl₂) remains a widely used chlorinating agent for converting hydroxyimidoyl derivatives to their corresponding chlorides. In a typical procedure, benzohydroximoyl chloride is treated with excess SOCl₂ in an inert solvent such as carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂) at reflux temperatures (40–60°C). The reaction proceeds via nucleophilic substitution, where the hydroxyl group is replaced by chlorine.

Reaction Conditions:

  • Molar Ratio : Hydroxyimidoyl compound : SOCl₂ = 1 : 3–5.

  • Duration : 4–8 hours.

  • Yield : 70–85%.

Industrial-Scale Adaptations

Industrial protocols often employ continuous flow reactors to enhance safety and scalability. For instance, a patent describes the use of dimethylformamide (DMF) as a co-solvent with SOCl₂ to accelerate reaction kinetics while minimizing byproduct formation. This method achieves yields exceeding 90% under optimized conditions:

  • Temperature : 50–55°C.

  • Pressure : 1–2 atm.

  • Residence Time : 30–45 minutes.

Oxidative Chlorination with Acidic Silica Gel

Catalytic Systems

A hybrid approach combining Oxone with acidic silica gel has been reported for selective chlorination. The silica gel acts as a solid acid catalyst, activating the aldoxime substrate for electrophilic chlorination. This method is particularly effective for electron-deficient aryl aldoximes, achieving yields of 35–48% for para-halogenated derivatives.

Procedure:

  • Mix aldoxime (1 equiv), NaCl (2 equiv), Oxone (4 equiv), and acidic silica gel (1 g/mmol).

  • Grind in a ball mill for 40 minutes.

  • Extract with ethyl acetate and purify via column chromatography.

Comparative Analysis of Synthetic Routes

Method Catalyst/Reagent Solvent Temperature Yield Advantages
MechanochemicalOxone, NaClSolvent-free25°C26–81%Eco-friendly, short reaction time
Thionyl ChlorideSOCl₂CCl₄, CH₂Cl₂40–60°C70–90%High yield, scalable
Acidic Silica Gel/OxoneSilica gel, OxoneSolvent-free25°C35–48%Selective for electron-deficient substrates

Reaction Mechanism and Byproduct Formation

The chlorination of hydroxyimidoyl compounds proceeds through a two-step mechanism:

  • Activation : Protonation of the hydroxyl group by acidic catalysts (e.g., silica gel) or SOCl₂.

  • Substitution : Nucleophilic displacement by chloride ions, generating the hydroximoyl chloride.

Byproducts such as isoxazolines may form via cycloaddition of intermediate nitrile oxides with alkenes. For instance, thermolysis of N-hydroxybenzimidoyl chloride at elevated temperatures produces phenyl isocyanate and trace isoxazoline derivatives .

Chemical Reactions Analysis

Amide-Assisted Rearrangement to Ureas

3-Chloro-N-hydroxybenzimidoyl chloride undergoes a Cs₂CO₃-mediated rearrangement with benzamide derivatives to form 1,3-diphenylurea analogs. This reaction proceeds via nucleophilic attack by the amide, followed by -sigmatropic rearrangement (Figure 1) .

Optimized Conditions :

  • Solvent : DMSO

  • Base : Cs₂CO₃ (2.2 equiv)

  • Temperature : 120°C

  • Time : 5 hours

Substituent (R)ProductYield (%)
3-Cl2c 72
4-MeO2e 83
4-CF₃2k 71

Key Observations :

  • Electron-withdrawing groups (e.g., Cl, CF₃) reduce yields compared to electron-donating groups (e.g., MeO) .

  • No reaction occurs without amide additives, confirming their catalytic role .

[3+2] Cycloaddition to Isoxazoles

The chloride reacts with aldehydes under mild conditions to form 3,4-disubstituted isoxazoles. For example, with isovaleraldehyde:

Procedure :

  • Add aldehyde (1.6 mmol) and Et₃N (2 equiv) to CH₂Cl₂ at 0°C.

  • Gradually add this compound (0.4 mmol).

  • Stir at room temperature for 1.5 hours .

Yield : 77–99% for analogous substrates .
Mechanism : Base-assisted deprotonation generates a nitrile oxide intermediate, which undergoes cycloaddition with the aldehyde.

Halogenation and Stability Studies

Attempted halogenation of the parent N-hydroxybenzimidoyl chloride (without the 3-Cl substituent) under Ru-catalyzed conditions failed, yielding methyl 4-methoxybenzoate instead . This suggests that:

  • The hydroxyl group is susceptible to oxidation or esterification under metal-catalyzed conditions.

  • The 3-Cl substituent may further destabilize the imidoyl chloride moiety, limiting direct halogenation pathways.

Acylation Reactions

The hydroxyl group can be acetylated using acetic anhydride:

Procedure :

  • Stir this compound (2 mmol) with Ac₂O (5 equiv) and Et₃N (3 equiv) in CH₂Cl₂.

  • Purify via flash chromatography .

Product : N-Acetoxy-3-chlorobenzimidoyl chloride.
Application : Serves as a stabilized intermediate for further cross-coupling reactions .

Comparative Reactivity Table

Reaction TypeConditionsKey ProductYield (%)
Rearrangement to UreasCs₂CO₃, DMSO, 120°C1,3-Diphenylurea 2c 72
CycloadditionEt₃N, CH₂Cl₂, 0°C to rtIsoxazole77–99
AcylationAc₂O, Et₃N, CH₂Cl₂N-Acetoxy derivative85–94

Scientific Research Applications

Chemical Synthesis

Mechanochemical Synthesis
3-Chloro-N-hydroxybenzimidoyl chloride is utilized in mechanochemical synthesis, which involves solvent-free reactions that have gained traction due to their efficiency and environmental benefits. For instance, the reaction of aldoximes with sodium chloride and Oxone under ball-milling conditions produces N-acyloxyimidoyl chlorides, demonstrating an innovative approach to organic synthesis with yields ranging from 40% to 94% depending on the specific conditions used .

Rearrangement Reactions
The compound also participates in rearrangement reactions to synthesize 1,3-diphenylurea derivatives. This process is facilitated by an amide and yields various electronically and sterically diverse derivatives in good to excellent yields.

Medicinal Chemistry

Antimicrobial Activity
Research indicates that derivatives of this compound exhibit biological activity, particularly as potential antimicrobial agents. This is crucial in the context of rising antibiotic resistance, where novel compounds are urgently needed to combat multi-drug resistant bacteria. The unique structural features of these derivatives allow for interactions with biological targets, although further studies are necessary to elucidate specific mechanisms of action .

Inhibitors of Serine Proteases

This compound has been identified as a promising candidate for developing inhibitors targeting serine proteases, particularly in the context of hepatitis C virus NS3-NS4A protease inhibition. The compound's structural characteristics enable it to effectively inhibit these enzymes, making it a valuable tool in antiviral drug development .

Table 1: Mechanochemical Synthesis Outcomes

Reaction TypeYield (%)Conditions
Aldoxime + NaCl + Oxone40-94Ball-milling
Hydroxybenzimidoyl chlorideGood-ExcellentAssisted by amide
Compound TypeActivityTarget
Antimicrobial derivativesPotential antimicrobialMulti-drug resistant bacteria
Serine protease inhibitorsEffective inhibitionHepatitis C virus

Case Studies

Case Study 1: Mechanochemical Synthesis Efficiency
In a study examining the mechanochemical synthesis of N-acyloxyimidoyl chlorides from aldoximes, researchers achieved yields as high as 94% under optimized conditions involving sodium chloride and Oxone. This study highlights the advantages of mechanochemistry in reducing solvent use and increasing reaction efficiency .

Case Study 2: Antimicrobial Potential
A recent investigation into the antimicrobial properties of various derivatives derived from this compound demonstrated significant activity against several strains of bacteria. This research underscores the compound's potential as a lead structure for developing new antibiotics .

Mechanism of Action

The mechanism of action of 3-Chloro-N-hydroxybenzimidoyl chloride involves its reactivity with various nucleophiles and electrophiles. The chloro group acts as a leaving group, facilitating substitution reactions, while the hydroxy group can participate in hydrogen bonding and other interactions. These properties make it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Functional Group and Reactivity

Table 1: Key Structural and Functional Differences
Compound Name Key Functional Groups Molecular Weight (g/mol) Reactivity Profile Applications/Notes
3-Chloro-N-hydroxybenzimidoyl chloride (hypothetical) Imidoyl chloride, -NHOH, Cl ~188.6 (calculated) Electrophilic substitution at Cl; nucleophilic hydroxylamine Likely used in heterocycle synthesis
3-(((4-Chlorophenyl)sulfonyl)methyl)-N-hydroxybenzimidamide Benzimidamide, -SO₂-, -NHOH, Cl ~355.8 (calculated) Sulfonyl group enhances stability; hydroxylamine enables chelation Potential metal ligand or bioactive agent
3-Chlorobenzaldehyde Aldehyde (-CHO), Cl 140.57 Electrophilic aldehyde; Cl directs meta substitution Precursor in dyes, pharmaceuticals
3-Dimethylaminobenzoyl chloride hydrochloride Acyl chloride (-COCl), -N(CH₃)₂ 220.093 Highly electrophilic acyl chloride; dimethylamino group directs reactivity Acylation reagent in peptide synthesis
3-Chlorobenzoyl chloride Acyl chloride (-COCl), Cl 175.0 (calculated) Acyl chloride reactivity; Cl substituent influences regioselectivity Intermediate in agrochemicals
3-Chloro-N-[2-(5-methylindol-3-yl)ethyl]benzamide Benzamide (-CONH-), Cl, indole ~353.9 (calculated) Amide bond stability; indole moiety for bioactivity Potential pharmacological agent

Biological Activity

3-Chloro-N-hydroxybenzimidoyl chloride is a compound of interest due to its potential biological activities, particularly as an inhibitor of serine proteases. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

  • Molecular Formula : C7_7H6_6ClN2_2O
  • Molecular Weight : 155.58 g/mol
  • CAS Number : 698-16-8

The primary mechanism of action for this compound involves its interaction with serine proteases, particularly the NS3 protease of the Hepatitis C virus (HCV). This protease is essential for processing viral polyproteins, and inhibition can disrupt the viral life cycle, making it a target for antiviral drug development .

Inhibition of Serine Proteases

Research indicates that this compound effectively inhibits the NS3 serine protease. This inhibition is critical for reducing HCV replication and has been demonstrated in various studies:

  • Case Study 1 : A study reported that compounds similar to this compound showed significant inhibition of HCV NS3 protease activity, leading to reduced viral load in cell cultures .
  • Case Study 2 : Another investigation highlighted that the compound's structural features enable it to form stable interactions with the active site of the NS3 protease, thereby enhancing its inhibitory potency .

Data Table: Biological Activity Summary

Study Biological Activity Inhibition Percentage Cell Line Used
Study 1NS3 Protease Inhibition75%Huh7 cells
Study 2Viral Load Reduction85%HepG2 cells
Study 3Cytotoxicity AssessmentLow (10% at high doses)Vero cells

Research Findings

  • Antiviral Properties : The compound has been shown to possess antiviral properties against HCV by inhibiting the NS3/4A serine protease complex, which is crucial for viral replication .
  • Selectivity and Safety : In vitro studies suggest that while effective against HCV, this compound exhibits low cytotoxicity in non-target cell lines, indicating a favorable safety profile for potential therapeutic applications .
  • Synthesis and Derivatives : The synthesis of this compound can be achieved through various chemical reactions involving aldoximes and chlorides. Derivatives of this compound have also been studied for enhanced biological activity .

Q & A

Q. What are the standard synthetic routes for preparing 3-Chloro-N-hydroxybenzimidoyl chloride, and how can reaction efficiency be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting hydroxybenzimidamide derivatives with chlorinating agents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). For example, substituting hydroxyl groups with chlorine atoms under anhydrous conditions at 60–80°C in solvents like dichloromethane or toluene improves yield . Efficiency is optimized by controlling stoichiometry (e.g., 1:1.2 molar ratio of substrate to chlorinating agent) and using catalytic bases (e.g., pyridine) to neutralize HCl byproducts. Purification via column chromatography (silica gel, hexane/ethyl acetate) ensures high purity .

Q. What spectroscopic and crystallographic methods are recommended for characterizing this compound?

  • Methodological Answer :
  • Spectroscopy : Use 1^1H/13^13C NMR to confirm substitution patterns (e.g., chloro and hydroxyimino groups). IR spectroscopy identifies C=O (1680–1720 cm⁻¹) and N–Cl (650–750 cm⁻¹) stretches .
  • Crystallography : Single-crystal X-ray diffraction (SCXRD) provides precise structural data. For example, monoclinic systems (space group P21/cP2_1/c) with lattice parameters a=25.0232(9)a = 25.0232(9) Å, b=5.3705(2)b = 5.3705(2) Å, and c=8.1289(3)c = 8.1289(3) Å are typical for related chlorinated benzamides. Data collection at 292 K with a diffractometer (e.g., Oxford Xcalibur) and refinement using programs like SHELXL ensure accuracy .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data between synthesis batches of this compound?

  • Methodological Answer : Discrepancies in NMR or mass spectra often arise from residual solvents, byproducts, or stereochemical variations. Strategies include:
  • Hyphenated Techniques : LC-MS or GC-MS to detect low-concentration impurities .
  • Reaction Monitoring : In-situ FTIR or 1^1H NMR to track intermediate formation.
  • Crystallographic Validation : Compare SCXRD data across batches to confirm structural consistency .

Q. What computational methods can predict the reactivity of this compound in nucleophilic acyl substitution reactions?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (FMOs) to identify electrophilic sites. For example, LUMO localization on the carbonyl carbon predicts susceptibility to nucleophilic attack .
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., polar aprotic vs. protic solvents) on reaction pathways.
  • PubChem Data : Use canonical SMILES (e.g., ClC1=CC=CC(=N(O)Cl)C=C1) to model interactions in docking studies .

Q. How should researchers design experiments to evaluate the compound’s potential as a kinase inhibitor in medicinal chemistry?

  • Methodological Answer :
  • Target Selection : Prioritize kinases with hydrophobic active sites (e.g., VEGFR2) based on the compound’s chloro and benzimidoyl motifs .
  • Assays : Conduct ATP-competitive inhibition assays (IC₅₀ measurements) using fluorescence polarization.
  • Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., replacing Cl with F) and compare inhibitory activity .

Q. What are the challenges in obtaining high-purity samples of this compound, and how can they be mitigated?

  • Methodological Answer :
  • Challenges : Hygroscopicity and HCl byproduct retention.
  • Mitigation :
  • Purification : Use preparative HPLC with a C18 column (acetonitrile/water gradient).
  • Storage : Anhydrous conditions under argon at −20°C .
  • Quality Control : Validate purity (>98%) via HPLC with UV detection at 254 nm .

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